![molecular formula C17H22ClFN2O5S B4302278 octahydro-2H-quinolizin-1-ylmethyl [(4-chloro-2-fluorophenoxy)sulfonyl]carbamate](/img/structure/B4302278.png)
octahydro-2H-quinolizin-1-ylmethyl [(4-chloro-2-fluorophenoxy)sulfonyl]carbamate
Overview
Description
Octahydro-2H-quinolizin-1-ylmethyl [(4-chloro-2-fluorophenoxy)sulfonyl]carbamate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties that make it a valuable tool for understanding various biochemical and physiological processes. In
Mechanism of Action
The mechanism of action of octahydro-2H-quinolizin-1-ylmethyl [(4-chloro-2-fluorophenoxy)sulfonyl]carbamate is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes and proteins that are involved in various biochemical and physiological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Octahydro-2H-quinolizin-1-ylmethyl [(4-chloro-2-fluorophenoxy)sulfonyl]carbamate has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have potential applications in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of octahydro-2H-quinolizin-1-ylmethyl [(4-chloro-2-fluorophenoxy)sulfonyl]carbamate is its unique properties that make it a valuable tool for understanding various biochemical and physiological processes. However, this compound also has some limitations for lab experiments. For example, it can be difficult to synthesize and purify this compound, and it may not be suitable for all types of experiments.
Future Directions
There are many potential future directions for research on octahydro-2H-quinolizin-1-ylmethyl [(4-chloro-2-fluorophenoxy)sulfonyl]carbamate. Some possible areas of research include:
1. Further studies on the mechanism of action of this compound, including its interactions with specific enzymes and proteins.
2. Development of new synthetic methods for producing this compound, with a focus on improving yield and purity.
3. Studies on the potential applications of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
4. Studies on the potential applications of this compound in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
5. Studies on the potential applications of this compound in the treatment of cancer and viral infections.
6. Studies on the potential side effects of this compound, including its effects on liver and kidney function.
7. Studies on the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion in the body.
8. Development of new analogs and derivatives of this compound, with a focus on improving its potency and selectivity for specific targets.
Scientific Research Applications
Octahydro-2H-quinolizin-1-ylmethyl [(4-chloro-2-fluorophenoxy)sulfonyl]carbamate has been widely studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(4-chloro-2-fluorophenoxy)sulfonylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2O5S/c18-13-6-7-16(14(19)10-13)26-27(23,24)20-17(22)25-11-12-4-3-9-21-8-2-1-5-15(12)21/h6-7,10,12,15H,1-5,8-9,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXWYFJXPPFMLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
octahydro-2H-quinolizin-1-ylmethyl [(4-chloro-2-fluorophenoxy)sulfonyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B4302208.png)
![octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate](/img/structure/B4302219.png)
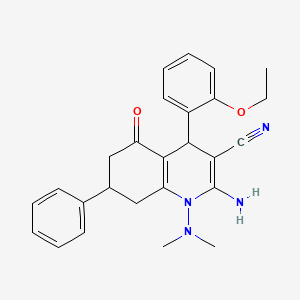
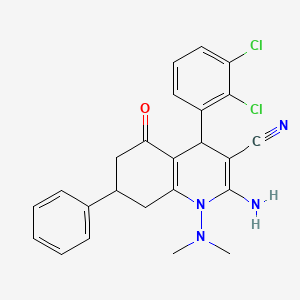
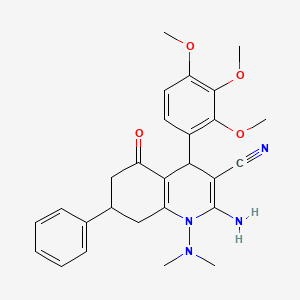
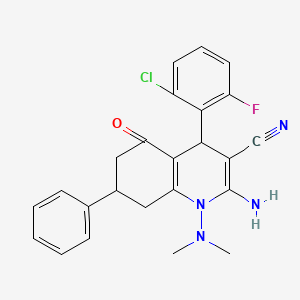
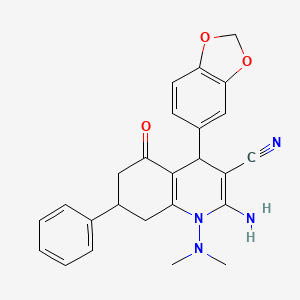
![2-amino-1-(dimethylamino)-5-oxo-7-phenyl-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4302255.png)
![octahydro-2H-quinolizin-1-ylmethyl [(3-methylphenoxy)sulfonyl]carbamate](/img/structure/B4302265.png)
![12,15,19-trioxa-2,9-diazapentacyclo[11.4.1.1~14,17~.0~2,10~.0~3,8~]nonadeca-3,5,7,9-tetraen-13-ol](/img/structure/B4302274.png)
![ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate](/img/structure/B4302283.png)
![3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-(4-ethoxy-3-methoxyphenyl)propanoic acid](/img/structure/B4302286.png)
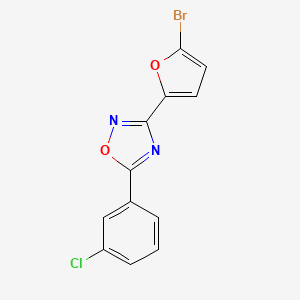
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B4302294.png)